molecular formula C7H7FINO B14022874 4-Ethoxy-2-fluoro-3-iodopyridine

4-Ethoxy-2-fluoro-3-iodopyridine

Cat. No.: B14022874
M. Wt: 267.04 g/mol
InChI Key: UDRGWJSJEGYBQJ-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoro-3-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of ethoxy, fluoro, and iodo substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-fluoro-3-iodopyridine typically involves the introduction of the ethoxy, fluoro, and iodo groups onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with ethoxy and fluoro reagents under controlled conditions. The iodination step can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-fluoro-3-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethoxy-fluoro derivatives, while iodination can produce mono- or di-iodinated pyridines .

Scientific Research Applications

4-Ethoxy-2-fluoro-3-iodopyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-fluoro-3-iodopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and iodo substituents enhance the compound’s binding affinity and selectivity, while the ethoxy group modulates its solubility and bioavailability. These interactions can lead to the inhibition or activation of biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-iodopyridine
  • 3-Fluoro-4-iodopyridine
  • 2,6-Difluoropyridine

Uniqueness

4-Ethoxy-2-fluoro-3-iodopyridine is unique due to the combination of ethoxy, fluoro, and iodo substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C7H7FINO

Molecular Weight

267.04 g/mol

IUPAC Name

4-ethoxy-2-fluoro-3-iodopyridine

InChI

InChI=1S/C7H7FINO/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2H2,1H3

InChI Key

UDRGWJSJEGYBQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=NC=C1)F)I

Origin of Product

United States

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